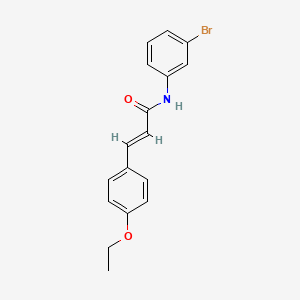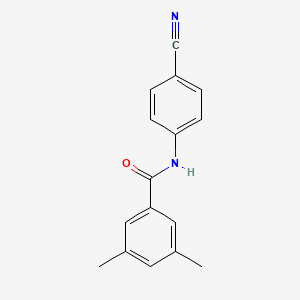
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with various cellular targets. In cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. It also activates the caspase cascade, leading to the induction of apoptosis. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is essential for cognitive function.
Advantages and Limitations for Lab Experiments
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high bioavailability, meaning that it can be easily absorbed by the body. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the investigation of its potential in treating other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and its interaction with cellular targets.
Synthesis Methods
The synthesis of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2-methyl-3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phosphorus oxychloride and chloroform in the presence of a base to yield the final product.
Scientific Research Applications
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, where it acts as an acetylcholinesterase inhibitor and reduces the accumulation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
6,8-dichloro-3-(3-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(6-10(17)7-14(15)18)16(21)20(9)11-4-3-5-12(8-11)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJJVLSIMNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)

![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
